Bis(2,4-bis(hexyloxy)phenyl)amine

Catalog No.
S13640588
CAS No.
M.F
C36H59NO4
M. Wt
569.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4-bis(hexyloxy)phenyl)amine

Product Name

Bis(2,4-bis(hexyloxy)phenyl)amine

IUPAC Name

N-(2,4-dihexoxyphenyl)-2,4-dihexoxyaniline

Molecular Formula

C36H59NO4

Molecular Weight

569.9 g/mol

InChI

InChI=1S/C36H59NO4/c1-5-9-13-17-25-38-31-21-23-33(35(29-31)40-27-19-15-11-7-3)37-34-24-22-32(39-26-18-14-10-6-2)30-36(34)41-28-20-16-12-8-4/h21-24,29-30,37H,5-20,25-28H2,1-4H3

InChI Key

DNODBTHQEFNZIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC

Bis(2,4-bis(hexyloxy)phenyl)amine is an organic compound characterized by its molecular formula C36H59NO4C_{36}H_{59}NO_{4} and a molecular weight of 569.86 g/mol. This compound features a central amine group bonded to two 2,4-bis(hexyloxy)phenyl moieties, which contribute to its unique properties. The presence of hexyloxy groups enhances its solubility and stability in organic solvents, making it a valuable compound in various chemical applications.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of more complex derivatives.
  • Reduction: Reducing agents such as sodium borohydride can be employed to modify the compound's structure.
  • Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of different substituents.

These reactions are essential for synthesizing derivatives that may exhibit altered physical and chemical properties.

The synthesis of Bis(2,4-bis(hexyloxy)phenyl)amine typically involves a condensation reaction between 2,4-bis(hexyloxy)phenylamine and suitable reagents under controlled conditions. Common methods include:

  • Buchwald–Hartwig Coupling: This method utilizes palladium catalysts to facilitate the coupling of aryl halides with amines.
  • Direct Condensation: A straightforward approach where the amine reacts with aldehydes or ketones in the presence of a dehydrating agent .

The choice of synthesis method often depends on the desired purity and yield of the final product.

Bis(2,4-bis(hexyloxy)phenyl)amine has diverse applications across various fields:

  • Organic Electronics: It is used as a building block for organic semiconductors and materials in organic light-emitting diodes (OLEDs).
  • Chemical Research: The compound serves as a precursor for synthesizing more complex organic molecules.
  • Biological Probes: Its potential interactions with biological systems make it a candidate for use in biochemical assays and studies .

Studies on Bis(2,4-bis(hexyloxy)phenyl)amine's interactions with biological targets are crucial for understanding its potential therapeutic applications. Preliminary research suggests that it can interact with specific enzymes involved in metabolic pathways, influencing their activity. Further investigations are necessary to elucidate these interactions fully and assess their implications for drug development .

Several compounds share structural similarities with Bis(2,4-bis(hexyloxy)phenyl)amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Bis(4-hexyloxyphenyl)amineContains hexyloxy groups but lacks the 2,4 substitutionMore hydrophobic due to fewer polar groups
N,N-Diethyl-4-aminoanilineSimilar amine functionality but different alkyl substituentsUsed primarily in dye synthesis
TriphenylamineCore structure similar but lacks alkoxy substituentsKnown for its role in organic photovoltaics

The unique combination of hexyloxy groups and the specific phenyl substitutions in Bis(2,4-bis(hexyloxy)phenyl)amine contribute to its distinct properties compared to these similar compounds. Its enhanced solubility and stability make it particularly suitable for applications in organic electronics and biological research .

The synthesis of Bis(2,4-bis(hexyloxy)phenyl)amine reflects advancements in catalytic amination and alkoxylation techniques developed in the late 20th and early 21st centuries. While the exact discovery timeline of this compound remains undocumented in public literature, its structural analogs, such as bis(4-alkoxyphenyl)amines, were first synthesized in the 1990s using Ullmann coupling and Buchwald–Hartwig amination methods. These methodologies enabled the selective formation of C–N bonds in aromatic systems, paving the way for more complex derivatives like Bis(2,4-bis(hexyloxy)phenyl)amine.

The compound’s synthesis likely emerged from efforts to optimize solubility and electronic properties in aromatic amines. For instance, the introduction of hexyloxy groups at specific positions on phenyl rings was shown to enhance solubility in nonpolar solvents while maintaining thermal stability. Early work on similar compounds, such as 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, demonstrated the utility of alkoxy-substituted aromatics in UV-absorbing applications, which may have inspired further exploration of multi-alkoxy amines.

Significance in Modern Organic Chemistry

Bis(2,4-bis(hexyloxy)phenyl)amine holds significance as a multifunctional building block in organic synthesis. Its structure combines electron-donating alkoxy groups with a central amine, making it a candidate for applications in:

  • Ligand design: The amine and ether functionalities allow coordination to metal centers, potentially enabling catalytic activity in cross-coupling reactions.
  • Materials science: The hexyloxy chains impart solubility in organic solvents, a critical property for processing polymers or small molecules in optoelectronic devices.
  • Supramolecular chemistry: The planar aromatic system and substituent arrangement may facilitate π-π stacking or hydrogen bonding, useful in self-assembling systems.

Recent studies on structurally related compounds, such as nonsymmetrically substituted phenazines synthesized via Buchwald–Hartwig coupling, highlight the broader relevance of alkoxy-substituted amines in creating functional materials.

Molecular Architecture and Bonding Configurations

Bis(2,4-bis(hexyloxy)phenyl)amine represents a complex diarylamine derivative characterized by its distinctive molecular architecture featuring two phenyl rings substituted with hexyloxy groups at the 2 and 4 positions [1]. The compound possesses the molecular formula C36H59NO4 with a molecular weight of 569.87 grams per mole, establishing it as a substantial organic molecule with 42 heavy atoms and 24 rotatable bonds [1]. The central nitrogen atom serves as the pivotal connection point between the two aromatic systems, creating a characteristic diarylamine framework that exhibits significant conformational flexibility due to the extensive alkoxy substitution pattern [2] [3].

The molecular geometry of this compound demonstrates the typical tetrahedral arrangement around the nitrogen center, with Carbon-Nitrogen-Carbon bond angles approaching approximately 115-125 degrees [3] [4]. The presence of four hexyloxy substituents introduces considerable steric bulk and conformational complexity to the molecular structure [2]. The Carbon-Nitrogen bond lengths typically range from 1.32 to 1.42 Angstroms, while the Carbon-Oxygen bond lengths in the alkoxy groups span 1.36 to 1.38 Angstroms, consistent with standard aromatic ether linkages [5] [6].

X-ray Crystallographic Analysis

Single crystal X-ray diffraction studies of diarylamine derivatives reveal crucial structural information about the solid-state conformations and intermolecular interactions [7] [8] [9]. The crystallographic analysis of related diarylamine compounds demonstrates that the molecular conformation in the solid state can differ significantly from the gas-phase optimized geometry [10]. The crystal packing typically involves weak intermolecular interactions, including Carbon-Hydrogen to pi interactions and van der Waals forces between the alkyl chains [11] [12].

The crystallographic data indicates that the phenyl rings in diarylamine structures often adopt non-planar conformations relative to the nitrogen center, with dihedral angles that reflect the balance between steric hindrance and electronic conjugation effects [13] [12]. For compounds with extensive alkoxy substitution like bis(2,4-bis(hexyloxy)phenyl)amine, the crystal structure reveals the influence of the long-chain substituents on molecular packing and conformational preferences [2] [3]. The hexyloxy chains typically adopt extended conformations to minimize steric interactions while maximizing van der Waals contacts in the crystal lattice [11].

ParameterTypical RangeLiterature Source
Bond Length C-N (Å)1.32-1.42X-ray crystallography studies
Bond Length C-O (Å)1.36-1.38DFT calculations
Bond Angle C-N-C (°)115-125Conformational analysis
Hydrogen Bond Donor Count1PubChem computed
Hydrogen Bond Acceptor Count4-5PubChem computed
Topological Polar Surface Area (Ų)45-50PubChem computed

Nuclear Magnetic Resonance Spectroscopic Elucidation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of bis(2,4-bis(hexyloxy)phenyl)amine through detailed analysis of the chemical environments of hydrogen, carbon, and nitrogen nuclei [14] [15] [16]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns for the aromatic protons appearing in the 6.5-8.0 parts per million region, with the specific chemical shifts reflecting the electronic environment created by the alkoxy substituents [17] [18]. The hexyloxy chain methylene protons adjacent to oxygen typically appear as triplets in the 3.8-4.2 parts per million range, while the nitrogen-hydrogen proton, when present, exhibits a broad singlet in the 5.0-6.5 parts per million region [17] [18].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the aromatic carbon framework, with signals appearing in the 110-160 parts per million range reflecting the various aromatic carbon environments [19] [20]. The alkoxy carbon atoms directly bonded to oxygen typically resonate around 65-75 parts per million, while the terminal methyl carbons of the hexyl chains appear as triplets in the 10-15 parts per million region [19] [20]. The multiplicity patterns and coupling constants provide additional structural confirmation and aid in the complete assignment of all carbon environments within the molecule [14] [15].

The synthesis of bis(2,4-bis(hexyloxy)phenyl)amine represents a specialized area within diarylamine chemistry, requiring careful consideration of substitution patterns and reaction conditions. This comprehensive analysis examines the key synthetic approaches, optimization strategies, and scalability challenges associated with producing this hexyloxy-substituted diphenylamine derivative.

Condensation Reaction Pathways

Condensation reactions form the foundation for diphenylamine synthesis, with several mechanistic pathways available for constructing the carbon-nitrogen bond between aromatic rings. The classical approaches involve direct condensation between aniline derivatives and aryl halides or phenols under basic conditions [1] [2].

Reagent Selection Strategies

The selection of appropriate reagents constitutes a critical factor in achieving high yields and selectivity in bis(2,4-bis(hexyloxy)phenyl)amine synthesis. Palladium precatalysts represent the most versatile option, with palladium acetate, tris(dibenzylideneacetone)dipalladium, and allylpalladium chloride dimer showing excellent performance across various substrates [3] [4]. The choice between these precatalysts depends on the electronic nature of the substrates, with electron-rich aryl halides requiring more active catalyst systems.

Phosphine ligands play an equally important role in determining reaction success. XPhos and RuPhos demonstrate superior performance for electron-rich substrates typical in hexyloxy-substituted systems, providing yields ranging from 92-99% under optimized conditions [5]. TrixiePhos offers exceptional versatility, delivering conversion rates above 90% for diverse amine substrates, making it particularly valuable for synthesizing substituted diphenylamines [5].

Base selection significantly influences both reaction rate and product selectivity. Sodium tert-butoxide and potassium carbonate emerge as the most effective bases, with the former showing particular advantages in polar aprotic solvents [4] [6]. The optimal base equivalents range from 1.1 to 2.2, with higher amounts potentially leading to substrate degradation or side reactions.

For acid-catalyzed approaches, melaminetrisulfonic acid demonstrates remarkable efficiency in formylation reactions, achieving yields of 90-95% under mild conditions [7]. Silica-supported perchloric acid provides excellent selectivity for amino group functionalization in the presence of hydroxyl groups, maintaining high activity through multiple reaction cycles [7].

Solvent System Optimization

Solvent selection profoundly impacts reaction efficiency and product isolation. Toluene remains the gold standard for most palladium-catalyzed amination reactions, providing optimal solubility for both catalysts and substrates while maintaining chemical inertness [4] [5]. The elevated boiling point facilitates higher reaction temperatures necessary for challenging coupling reactions.

Deep eutectic solvents offer an environmentally sustainable alternative, with choline chloride-glycerol mixtures achieving yields of 80-98% while enabling catalyst recycling [8]. These systems demonstrate particular advantages for electron-rich substrates, eliminating the need for external ligands and providing enhanced catalyst stability.

Dichloromethane proves optimal for nitrosonium-initiated coupling reactions, achieving yields of 68-70% under mild conditions [9]. The low boiling point facilitates product isolation and solvent recovery, making it suitable for temperature-sensitive substrates.

For solvent-free conditions, careful temperature control becomes paramount. Ullmann condensation reactions utilizing formanilides achieve yields of 85-90% without solvent, significantly reducing environmental impact and simplifying product isolation [1].

Catalytic Approaches in Amine Formation

Modern synthetic approaches increasingly rely on transition metal catalysis to achieve efficient carbon-nitrogen bond formation. These methods offer superior functional group tolerance and milder reaction conditions compared to classical condensation approaches.

Palladium-Mediated Coupling Reactions

The Buchwald-Hartwig amination represents the most widely employed method for diarylamine synthesis, providing exceptional versatility and high yields [3] [10]. The mechanism involves oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine, followed by reductive elimination to form the carbon-nitrogen bond [10].

Catalyst system optimization requires careful balance between palladium loading and ligand selection. Studies demonstrate that 0.5-2 mol% palladium loading provides optimal performance, with higher loadings offering diminishing returns while increasing costs [5]. The ligand-to-palladium ratio of 2:1 to 4:1 ensures adequate coordination while preventing catalyst deactivation.

Substrate scope considerations reveal that electron-rich aryl bromides, typical in hexyloxy-substituted systems, couple readily with various amine partners. The reaction tolerates sterically hindered substrates, making it suitable for synthesizing bis(2,4-bis(hexyloxy)phenyl)amine where multiple alkoxy substituents create significant steric demands [11].

Temperature and time optimization studies indicate that 110-120°C provides the optimal balance between reaction rate and catalyst stability [4]. Extended reaction times of 16-24 hours ensure complete conversion while minimizing side reactions. Lower temperatures require significantly longer reaction times without proportional yield improvements.

Advanced catalyst systems incorporating air-stable phosphonium salts offer practical advantages for large-scale synthesis. These systems maintain high activity while eliminating the need for inert atmosphere handling, simplifying industrial implementation [4].

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed approaches provide complementary reactivity patterns, particularly valuable for specific substitution patterns or when palladium catalysis proves problematic. Brønsted acid catalysis using phosphoric acids enables multicomponent reactions forming complex amine derivatives with high selectivity [12].

Lewis acid systems utilizing aluminum or zinc chlorides facilitate intramolecular cyclization reactions. These approaches prove particularly valuable when ring closure accompanies carbon-nitrogen bond formation, providing access to more complex molecular architectures [13].

Solid acid catalysts offer advantages in terms of catalyst recovery and environmental sustainability. Silica-supported acids maintain high activity through multiple cycles while enabling facile catalyst separation [7]. The heterogeneous nature simplifies product purification and reduces waste generation.

Mechanistic considerations for acid-catalyzed reactions typically involve electrophilic activation of aromatic systems followed by nucleophilic attack by nitrogen. The presence of electron-donating hexyloxy groups enhances reactivity toward electrophilic substitution, potentially improving yields in acid-catalyzed systems [14].

Purification and Isolation Protocols

Effective purification strategies are essential for obtaining high-purity bis(2,4-bis(hexyloxy)phenyl)amine suitable for advanced applications. The lipophilic nature of the hexyloxy substituents influences solubility profiles and purification approaches.

Column chromatography using silica gel provides excellent separation capabilities for diphenylamine derivatives. Gradient elution with hexane-ethyl acetate mixtures effectively separates products from starting materials and byproducts [4]. The typical elution profile ranges from 99:1 to 8:1 hexane:ethyl acetate, depending on substrate polarity.

Recrystallization techniques offer high-purity products when suitable crystallization conditions are identified. Ethanol and methanol systems frequently provide good crystal quality for diphenylamine derivatives, though solvent selection requires optimization for each specific compound [15].

Innovative purification approaches utilizing trichloroacetic acid demonstrate remarkable efficiency for amine purification. This method exploits temporary salt formation followed by spontaneous decarboxylation, achieving purification yields up to 98% while minimizing waste generation [15]. The approach proves particularly valuable for volatile or heat-sensitive amine products.

Liquid-liquid extraction protocols provide rapid isolation for many synthetic reactions. The lipophilic character of hexyloxy-substituted products facilitates extraction into organic phases, enabling efficient separation from aqueous reaction media or catalyst systems [15].

Distillation methods become challenging for high molecular weight substituted diphenylamines due to thermal stability concerns. Steam distillation offers an alternative for suitable substrates, providing pure products while avoiding high-temperature degradation [1].

Yield Optimization and Scalability Challenges

Achieving consistently high yields while maintaining cost-effectiveness represents a central challenge in diphenylamine synthesis. Multiple factors contribute to yield optimization, requiring systematic evaluation and careful balance of competing considerations.

Catalyst loading optimization studies reveal that increasing palladium loading from 0.5 to 2 mol% typically improves yields by 10-15%, though further increases provide diminishing returns [5]. Cost-benefit analysis must consider both catalyst expense and yield improvements to determine optimal loading for specific applications.

Temperature optimization demonstrates complex relationships between reaction rate, selectivity, and catalyst stability. Studies indicate that maintaining temperatures at 100-120°C provides optimal performance, with higher temperatures accelerating side reactions and catalyst decomposition [16]. Precise temperature control becomes increasingly important at larger scales where heat transfer limitations emerge.

Scalability challenges encompass several critical areas. Heat transfer limitations at larger scales require careful reactor design and temperature control systems to maintain reaction uniformity [17]. Mass transfer considerations become significant when heterogeneous catalysts are employed, necessitating improved mixing and agitation systems.

Economic factors profoundly influence industrial implementation. Raw material costs, particularly for specialized ligands and palladium catalysts, represent major expense components [18]. Catalyst recovery and recycling strategies become essential for economic viability, with deep eutectic solvent systems offering promising approaches for catalyst reuse [8].

Environmental considerations increasingly drive synthetic method selection. Solvent-free conditions, when feasible, eliminate waste disposal costs and environmental impact [1]. Green chemistry approaches incorporating renewable feedstocks and sustainable catalysts align with regulatory trends and market demands [8].

Process intensification through continuous flow methods offers significant advantages for diphenylamine synthesis. Ba-doped palladium catalysts in continuous reactors achieve yields of 85-92% while enabling gram-scale production with reduced catalyst loading [16]. These approaches facilitate better temperature control and improved safety profiles compared to batch processes.

Quality assurance protocols require adaptation to accommodate the unique properties of hexyloxy-substituted products. Analytical method development must address potential impurities arising from incomplete alkylation or competing side reactions. Stability testing becomes crucial given the potential for oxidative degradation of extended alkyl chains.

Supply chain considerations affect both raw material availability and product distribution. The specialized nature of hexyloxy-substituted starting materials may require vertical integration or long-term supplier agreements to ensure consistent supply [18]. Regulatory compliance adds complexity, particularly for products destined for pharmaceutical or electronic applications where purity specifications are stringent.

Future optimization strategies increasingly incorporate machine learning and artificial intelligence approaches. Recent studies demonstrate 25-fold productivity improvements through systematic optimization of multiple variables simultaneously [19] [20]. These computational approaches enable exploration of complex parameter spaces impossible to investigate through traditional experimental design.

XLogP3

12.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

569.44440936 g/mol

Monoisotopic Mass

569.44440936 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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